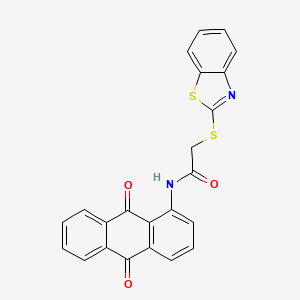![molecular formula C20H17BrN2O4 B11681659 (5Z)-5-[4-(2-bromoethoxy)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681659.png)
(5Z)-5-[4-(2-bromoethoxy)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-{[4-(2-BROMOETHOXY)PHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a synthetic organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of diazinane triones, characterized by a diazinane ring with three ketone groups. The presence of a bromoethoxyphenyl group and a methylphenyl group further enhances its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-{[4-(2-BROMOETHOXY)PHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves a multi-step process:
Formation of the Diazinane Ring: The initial step involves the formation of the diazinane ring through a cyclization reaction between appropriate precursors.
Introduction of the Bromoethoxyphenyl Group: The bromoethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable bromoethoxy precursor reacts with the diazinane ring.
Addition of the Methylphenyl Group: The methylphenyl group is added through a Friedel-Crafts alkylation reaction, using a methylphenyl halide and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromoethoxyphenyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the ketone groups in the diazinane ring, converting them to alcohols.
Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under mild conditions.
Major Products:
Oxidation: Formation of phenolic oxides and quinones.
Reduction: Generation of alcohol derivatives.
Substitution: Production of azido and cyano derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine:
Drug Development: It serves as a lead compound in the development of new pharmaceuticals, especially for treating diseases related to oxidative stress and inflammation.
Industry:
Polymer Synthesis: The compound is utilized in the production of specialty polymers with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(2-BROMOETHOXY)PHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors involved in oxidative stress pathways.
Pathways Involved: It modulates the activity of enzymes like superoxide dismutase (SOD) and catalase, thereby reducing the levels of reactive oxygen species (ROS) and mitigating oxidative damage.
Comparison with Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Dichloroaniline: Utilized in the production of dyes and herbicides.
Steviol glycoside: Responsible for the sweet taste of Stevia leaves.
Uniqueness:
Structural Features: The unique combination of a diazinane ring with bromoethoxyphenyl and methylphenyl groups sets it apart from other compounds.
Reactivity: Its ability to undergo diverse chemical reactions, including oxidation, reduction, and substitution, highlights its versatility.
Applications: The compound’s potential in various fields, from catalysis to drug development, underscores its broad utility.
Properties
Molecular Formula |
C20H17BrN2O4 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
(5Z)-5-[[4-(2-bromoethoxy)phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H17BrN2O4/c1-13-3-2-4-15(11-13)23-19(25)17(18(24)22-20(23)26)12-14-5-7-16(8-6-14)27-10-9-21/h2-8,11-12H,9-10H2,1H3,(H,22,24,26)/b17-12- |
InChI Key |
KMHLKNJZJASXBT-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCCBr)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCBr)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-benzoxazol-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B11681586.png)
![2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2-chlorophenyl)diazenyl]phenol](/img/structure/B11681594.png)

![methyl [6-bromo-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681607.png)
![N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11681610.png)
![5-(1,3-benzoxazol-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11681618.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11681619.png)
![N'-[(1E)-(2,6-dichlorophenyl)methylene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B11681635.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B11681642.png)
![(5Z)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681649.png)
![N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-YL]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B11681651.png)
![(5E)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681652.png)
![(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681660.png)
![Ethyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11681679.png)
